3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline
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Overview
Description
3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline is a complex organic compound that features a bromine atom, a triazole ring, and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline typically involves multiple steps. One common approach is to start with the bromination of aniline derivatives, followed by the introduction of the triazole ring through a nucleophilic substitution reaction. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aniline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their function. The triazole ring and trifluoromethyl group can play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-methyl-1,2,4-triazole: Shares the triazole ring and bromine atom but lacks the trifluoromethyl group.
4-(trifluoromethyl)aniline: Contains the trifluoromethyl group and aniline structure but lacks the triazole ring and bromine atom.
Uniqueness
3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the triazole ring, bromine atom, and trifluoromethyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N4/c1-19-10(17-6-18-19)5-16-7-2-3-8(9(12)4-7)11(13,14)15/h2-4,6,16H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYDNRJQXQMFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CNC2=CC(=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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